molecular formula C12H12O4 B13962531 Ethyl 4-methoxybenzofuran-2-carboxylate

Ethyl 4-methoxybenzofuran-2-carboxylate

Cat. No.: B13962531
M. Wt: 220.22 g/mol
InChI Key: MABZLWMXXLPAHR-UHFFFAOYSA-N
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Description

Ethyl 4-methoxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol. It is a benzofuran derivative, which means it contains a benzofuran ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxybenzofuran-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be reduced to form this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxybenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 4-methoxybenzofuran-2-carboxylic acid, while reduction can produce ethyl 4-amino-benzofuran-2-carboxylate .

Scientific Research Applications

Ethyl 4-methoxybenzofuran-2-carboxylate has several scientific research applications, including:

    Biology: Benzofuran derivatives, including this compound, are investigated for their biological activities, such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug development for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, some benzofuran compounds inhibit the activity of certain enzymes involved in disease processes, while others may bind to receptors and modulate their activity .

Comparison with Similar Compounds

Ethyl 4-methoxybenzofuran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-nitrobenzofuran-2-carboxylate: This compound has a nitro group instead of a methoxy group, which affects its chemical reactivity and biological activity.

    Ethyl 4-amino-benzofuran-2-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 4-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-9(14-2)5-4-6-10(8)16-11/h4-7H,3H2,1-2H3

InChI Key

MABZLWMXXLPAHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC=C2OC

Origin of Product

United States

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